2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structural components, including an ethylthio group, a methoxyphenyl group, and a trifluoromethyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of the methoxyphenyl group and the nicotinonitrile core.
Addition of the Ethylthio Group: The ethylthio group is typically added via a nucleophilic substitution reaction using an ethylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, leading to better efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and material science.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the ethylthio and methoxyphenyl groups can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
- 2-(Ethylthio)-6-(4-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile
- 2-(Ethylthio)-6-(4-methoxyphenyl)-4-(difluoromethyl)nicotinonitrile
Uniqueness
2-(ethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile stands out due to the combination of its ethylthio, methoxyphenyl, and trifluoromethyl groups. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the trifluoromethyl group enhances metabolic stability, while the ethylthio group can influence the compound’s reactivity and binding affinity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-ethylsulfanyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c1-3-23-15-12(9-20)13(16(17,18)19)8-14(21-15)10-4-6-11(22-2)7-5-10/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFHYGBQKBESHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.